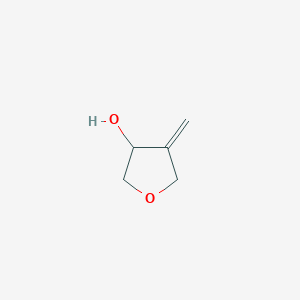

4-Methylenetetrahydrofuran-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

4-Methylenetetrahydrofuran-3-ol is notably used in synthesis and catalysis. A prominent application involves its use in the palladium-catalyzed synthesis of various tetrahydrofuran derivatives, which are significant in organic chemistry. For example, Gabriele et al. (2000) discussed the oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols to produce 2 E -[(methoxycarbonyl)methylene]tetrahydrofurans, demonstrating the compound's versatility in synthesis (Gabriele et al., 2000). Similarly, Trost and Bringley (2013) highlighted the enantioselective synthesis of 2,2-disubstituted 4-methylenetetrahydrofurans, using a palladium-catalyzed cycloaddition with aryl ketones (Trost & Bringley, 2013).

Organic Synthesis

In the field of organic synthesis, 4-Methylenetetrahydrofuran-3-ol is used as an intermediate for creating more complex chemical structures. Gowrisankar et al. (2005) demonstrated its use in the synthesis of 2,5-dihydrofuran derivatives, showcasing its adaptability in producing polysubstituted tetrahydrofurans or furans (Gowrisankar, Park, & Kim, 2005).

Catalysis in Organic Chemistry

The compound is also significant in catalysis for organic chemical reactions. For instance, Williams and Meyer (1999) explored its use in the diastereoselective synthesis of cis-2,5-disubstituted-3-methylenetetrahydrofurans, particularly in the context of palladium(0)-catalyzed cyclization (Williams & Meyer, 1999). Additionally, Qian, Han, and Widenhoefer (2004) reported on its use in platinum-catalyzed intramolecular hydroalkoxylation, further emphasizing its utility in advanced chemical synthesis (Qian, Han, & Widenhoefer, 2004).

Advanced Chemical Transformations

4-Methylenetetrahydrofuran-3-ol's role in advanced chemical transformations is evident in studies like that of Datta et al. (1988), where they synthesized novel 2,5-substituted 3-bis(methylthio)methylenetetrahydrofurans, demonstrating the compound's flexibility in creating diverse chemical structures (Datta, Bhattacharjee, Ila, & Junjappa, 1988).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-methylideneoxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-7-3-5(4)6/h5-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNNDGRREXXGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1COCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylenetetrahydrofuran-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Phenyl(pyridin-2-yl)methyl]piperazine](/img/structure/B2654000.png)

![1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2654006.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2654007.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2654008.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methylbenzoate](/img/structure/B2654009.png)

![2-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2654014.png)